molecular formula C25H31N2O6S+ B10834766 [5-Carboxy-2-oxo-5-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentyl]-dimethylsulfanium

[5-Carboxy-2-oxo-5-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentyl]-dimethylsulfanium

Cat. No.: B10834766
M. Wt: 487.6 g/mol
InChI Key: MQKDBWQFOOQINN-UHFFFAOYSA-O
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Description

PMID26560530-Compound-31 is a synthetic organic compound known for its role as an irreversible inhibitor of Bruton’s tyrosine kinase (Btk). This compound is a novel 2,5-diaminopyrimidin-based analogue, which has shown significant potential in various scientific research applications .

Preparation Methods

The preparation of PMID26560530-Compound-31 involves synthetic routes that include the formation of a 2,5-diaminopyrimidin core. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple steps of purification and crystallization .

Chemical Reactions Analysis

PMID26560530-Compound-31 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PMID26560530-Compound-31 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID26560530-Compound-31 involves its binding to Bruton’s tyrosine kinase, leading to the irreversible inhibition of this enzyme. This inhibition disrupts the signaling pathways that are essential for the survival and proliferation of certain cancer cells. The molecular targets and pathways involved include the B-cell receptor signaling pathway and downstream effectors such as phosphoinositide 3-kinase and protein kinase B .

Comparison with Similar Compounds

PMID26560530-Compound-31 is unique compared to other similar compounds due to its high selectivity and potency as an irreversible inhibitor of Bruton’s tyrosine kinase. Similar compounds include:

PMID26560530-Compound-31 stands out due to its novel 2,5-diaminopyrimidin-based structure and its potential for use in various therapeutic applications.

Properties

Molecular Formula

C25H31N2O6S+

Molecular Weight

487.6 g/mol

IUPAC Name

[5-carboxy-2-oxo-5-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentyl]-dimethylsulfanium

InChI

InChI=1S/C25H30N2O6S/c1-34(2)17-20(28)13-14-21(24(30)31)26-23(29)22(15-18-9-5-3-6-10-18)27-25(32)33-16-19-11-7-4-8-12-19/h3-12,21-22H,13-17H2,1-2H3,(H2-,26,27,29,30,31,32)/p+1

InChI Key

MQKDBWQFOOQINN-UHFFFAOYSA-O

Canonical SMILES

C[S+](C)CC(=O)CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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